3-benzyl-2-((2-chlorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Description

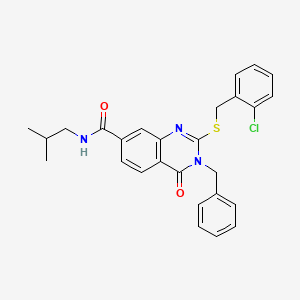

This quinazoline derivative features a benzyl group at position 3, a 2-chlorobenzylthio substituent at position 2, and an isobutyl carboxamide at position 7 (Fig. 1). Its core structure, a 4-oxo-3,4-dihydroquinazoline scaffold, is associated with diverse biological activities, including kinase inhibition and anticancer properties.

Properties

IUPAC Name |

3-benzyl-2-[(2-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClN3O2S/c1-18(2)15-29-25(32)20-12-13-22-24(14-20)30-27(34-17-21-10-6-7-11-23(21)28)31(26(22)33)16-19-8-4-3-5-9-19/h3-14,18H,15-17H2,1-2H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIONCOLOONYXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-benzyl-2-((2-chlorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline core, which is often associated with various pharmacological properties. The presence of benzyl and chlorobenzyl groups enhances its lipophilicity, potentially influencing its bioactivity.

Antidiabetic Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antidiabetic properties. For instance, modifications leading to compounds like 2-thioxobenzo[g]quinazolines have shown promising α-glucosidase inhibitory activity, with IC50 values significantly lower than standard drugs like acarbose . Although specific data on the compound is limited, its structural similarities suggest potential for similar activity.

Inhibition of Enzymatic Activity

Molecular docking studies have been employed to predict the binding interactions of quinazoline derivatives with various enzymes. For example, compounds derived from 3-benzyl-2-thioxobenzo[g]quinazoline were evaluated for their ability to inhibit α-glucosidase, showing effective binding and inhibition characteristics . The structure-activity relationship (SAR) analysis indicates that modifications to the benzyl groups can enhance inhibitory potency.

Neuroprotective Effects

Quinazoline derivatives have also been studied for their neuroprotective effects. Compounds designed to inhibit monoamine oxidase (MAO) and cholinesterases (AChE and BChE) have shown promise in treating neurodegenerative diseases. For instance, certain derivatives demonstrated selective MAO-A inhibition with low cytotoxicity against neuronal cell lines . This suggests that similar derivatives may provide neuroprotective benefits.

Case Studies and Research Findings

- Antidiabetic Activity : A study focused on 2-thioxobenzo[g]quinazolines revealed that several synthesized compounds exhibited high α-glucosidase inhibitory activity (IC50 values ranging from 49.40 to 83.20 μM), indicating their potential as antidiabetic agents .

- Enzyme Inhibition : Research on related quinazoline derivatives showed significant inhibition of both MAO-A and MAO-B, with some compounds achieving IC50 values as low as 1.38 µM. This highlights the potential of these compounds in managing conditions like depression and Alzheimer's disease .

- Molecular Docking Studies : Studies utilizing molecular docking have elucidated the binding modes of these compounds to target enzymes, providing insights into their mechanism of action and guiding further modifications for enhanced efficacy .

Data Tables

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor , which is crucial in managing diabetes by delaying carbohydrate digestion and absorption. In vitro assays demonstrated that derivatives of quinazoline compounds exhibited significant inhibitory activity against α-glucosidase, with some showing IC50 values lower than standard drugs like acarbose . This positions 3-benzyl-2-((2-chlorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide as a promising candidate for further development in diabetes management.

Anticancer Properties

The compound's anticancer potential has been explored through various studies. Quinazoline derivatives have been shown to exert cytotoxic effects on different cancer cell lines. For example, modifications to the quinazoline structure have resulted in compounds that inhibit cell growth in MCF-7 breast cancer cells and K562 leukemia cells with IC50 values indicating potent activity . The structural modifications, including the introduction of thio groups and other substituents, have been correlated with enhanced anticancer efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Molecular docking studies suggest that specific substitutions at the benzyl and chlorobenzyl positions can significantly affect binding affinity to target enzymes like α-glucosidase and various cancer cell receptors . This insight allows for rational design strategies to enhance efficacy while minimizing toxicity.

Case Studies

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline Derivatives

- Substituent Impact: 2-Chlorobenzylthio vs. Isobutyl vs. 2-Methoxyethyl (BB00025): The isobutyl group in the target compound may confer better metabolic stability than the polar 2-methoxyethyl chain, which improves solubility but could increase susceptibility to enzymatic cleavage .

Halogen Effects and Core Heterocycle Comparisons

- Chlorine vs. The target compound’s chlorine may prioritize lipophilicity over direct target interactions.

- Quinazoline vs. Thiadiazole Cores : The thiadiazole-based compound () lacks the quinazoline scaffold’s kinase-targeting capability, highlighting the importance of the core structure in determining mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.